molecular formula C12H13ClO2 B13427636 2-(R)-Hydroxy-2-(o-chlorophenyl)cyclohexanone

2-(R)-Hydroxy-2-(o-chlorophenyl)cyclohexanone

Cat. No.: B13427636
M. Wt: 224.68 g/mol
InChI Key: TXHGZWYEGMFTJB-GFCCVEGCSA-N
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Description

2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is a compound that belongs to the class of cyclohexanones It is structurally characterized by the presence of a hydroxy group and an o-chlorophenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chlorophenylmagnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene. The oxidation of this intermediate with potassium permanganate yields the corresponding hydroxyketone .

Industrial Production Methods

In industrial settings, the production of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone typically involves large-scale reactions using commercially available and safe materials. The process is optimized to ensure high yields and minimal use of toxic reagents. For example, the use of non-toxic bromine and the avoidance of corrosive acids in the dehydration step are some of the advantages of modern industrial methods .

Chemical Reactions Analysis

Types of Reactions

2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The o-chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of anesthetics and analgesics.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in its anesthetic and analgesic effects. The compound also interacts with opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive calcium ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-®-Hydroxy-2-(o-chlorophenyl)cyclohexanone is unique due to its specific structural features and the presence of the o-chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a compound of significant interest in various research fields .

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

(2R)-2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one

InChI

InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2/t12-/m1/s1

InChI Key

TXHGZWYEGMFTJB-GFCCVEGCSA-N

Isomeric SMILES

C1CC[C@](C(=O)C1)(C2=CC=CC=C2Cl)O

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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